Pyrrolidine, 1-stearoyl- is a chemical compound with the molecular formula and a molecular weight of approximately 337.58 g/mol. It is also known by other names such as 1-Octadecanoylpyrrolidine and 1-Stearoylpyrrolidine. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a stearoyl group (derived from stearic acid) at the nitrogen atom. The structure of this compound can be represented by its InChI key: AEBDOCOLSSICMC-UHFFFAOYSA-N, and it has a CAS Registry Number of 33707-76-5 .
These reactions highlight its potential utility in organic synthesis and medicinal chemistry.
Pyrrolidine, 1-stearoyl- can be synthesized through several methods:
These methods provide flexibility in synthesizing Pyrrolidine, 1-stearoyl- for various applications.
Pyrrolidine, 1-stearoyl- has potential applications in several fields:
Interaction studies involving Pyrrolidine, 1-stearoyl- focus primarily on its behavior in biological systems. Preliminary investigations suggest that it may interact with cell membranes, influencing permeability and potentially enhancing the bioavailability of co-administered drugs. Further studies are needed to elucidate specific interactions at the molecular level.
Pyrrolidine, 1-stearoyl- shares structural similarities with several other compounds that contain pyrrolidine rings or fatty acid chains. Here are some comparable compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Pyrrolidine | Heterocyclic amine | Basic nitrogen atom; versatile reactivity |
| Stearamide | Fatty acid amide | Long-chain fatty acid; potential surfactant properties |
| Oleamide | Fatty acid amide | Known for sleep-inducing properties; unsaturated fatty chain |
| Palmitamide | Fatty acid amide | Similar to stearamide; shorter fatty chain |
Pyrrolidine, 1-stearoyl- is unique due to its combination of a pyrrolidine ring with a long-chain fatty acid moiety (stearic acid), which may confer distinct physicochemical properties not found in simpler derivatives or other fatty acid amides. This unique structure may enhance its functionality in applications ranging from pharmaceuticals to materials science.
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₂₂H₄₃NO | - |
| Average Molecular Weight | 337.592 | daltons |
| Monoisotopic Mass | 337.334465 | daltons |
| Chemical Registry Number | 33707-76-5 | - |
The compound consists of 22 carbon atoms, 43 hydrogen atoms, one nitrogen atom, and one oxygen atom, representing a substantial fatty acid amide derivative [2] [5]. This molecular composition places the compound within the category of N-acylated heterocyclic compounds, specifically as a stearoyl-substituted pyrrolidine ring system [1].
The structural configuration of pyrrolidine, 1-stearoyl- features a five-membered saturated nitrogen heterocycle attached to an octadecanoyl (stearoyl) chain through an amide linkage [14]. The pyrrolidine ring adopts a non-planar conformation characteristic of saturated five-membered rings, exhibiting what is termed "pseudorotation" behavior [15]. This conformational flexibility allows the ring to adopt energetically favorable envelope conformations that minimize ring strain [15].
The stearoyl portion of the molecule consists of an eighteen-carbon saturated aliphatic chain terminating in a carbonyl group that forms the amide bond with the pyrrolidine nitrogen [2]. The overall molecular geometry can be described as an extended structure where the long alkyl chain extends away from the compact pyrrolidine ring system [1]. The amide bond connecting these two structural units exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl π-system [25].
The molecular architecture demonstrates a clear segregation between the polar amide functionality and the hydrophobic alkyl chain, which influences the compound's physical and chemical properties [33]. The pyrrolidine ring maintains its characteristic tetrahedral geometry around the nitrogen atom when considering the amide substitution [25].
The stereochemical properties of pyrrolidine, 1-stearoyl- are primarily governed by the conformational behavior of the pyrrolidine ring system [18]. Unlike aromatic pyrrole, the saturated pyrrolidine ring can adopt multiple conformations through pseudorotation, a process where the ring pucker moves around the ring circumference [15]. This conformational flexibility is crucial for understanding the three-dimensional structure and biological activity of pyrrolidine-containing compounds [15].
The pyrrolidine ring typically adopts envelope conformations where four atoms lie approximately in a plane while the fifth atom is displaced above or below this plane [18]. The specific conformation adopted depends on the nature and position of substituents, with the N-stearoyl group influencing the preferred envelope form [18]. Conformational analysis studies have demonstrated that N-acylation can effectively tune the pyrrolidine conformation across the entire pseudorotation cycle [18].
The stearoyl chain adopts an extended all-trans conformation in its lowest energy state, though rotation around carbon-carbon single bonds allows for conformational flexibility [33]. The torsional angles around the amide bond are constrained by the partial double-bond character, with the carbonyl group and pyrrolidine nitrogen maintaining a planar arrangement [25].
| Conformational Parameter | Typical Range | Reference State |
|---|---|---|
| Ring Pucker Amplitude | 0.35-0.45 Å | Envelope Form |
| Pseudorotation Phase | 0-360° | Variable |
| Amide Torsion Angle | 0° ± 20° | Planar |
| Alkyl Chain Conformation | All-trans | Extended |
The electron distribution in pyrrolidine, 1-stearoyl- is characterized by distinct bonding patterns within the pyrrolidine ring and the attached stearoyl chain [26]. The pyrrolidine nitrogen atom possesses a lone pair of electrons that participates in resonance with the adjacent carbonyl group, creating delocalized electron density across the amide linkage [26]. This electron delocalization results in the carbonyl carbon bearing partial positive charge while the nitrogen carries partial negative charge [15].
The carbon-nitrogen bonds within the pyrrolidine ring exhibit typical single-bond character with bond lengths approximately 1.47 Å [25]. The amide carbon-nitrogen bond demonstrates shorter bond length (approximately 1.33 Å) due to partial double-bond character arising from resonance stabilization [25]. The carbonyl carbon-oxygen bond maintains double-bond character with a bond length near 1.23 Å [25].
Within the stearoyl chain, carbon-carbon bonds exhibit standard single-bond characteristics with bond lengths of approximately 1.54 Å and tetrahedral geometry around each carbon center [24]. The electron density distribution along the alkyl chain is relatively uniform, with slight polarization effects near the carbonyl group due to its electron-withdrawing nature [24].
The overall molecular orbital structure features a highest occupied molecular orbital localized primarily on the nitrogen lone pair and carbonyl π-system, while the lowest unoccupied molecular orbital corresponds to the carbonyl π* antibonding orbital [26]. This electronic configuration influences the compound's reactivity and spectroscopic properties [26].
The International Chemical Identifier (InChI) for pyrrolidine, 1-stearoyl- provides a standardized representation of its molecular structure [2]. The complete InChI string is: InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h2-21H2,1H3 [2] . This notation systematically describes the connectivity of all atoms within the molecule, including the pyrrolidine ring closure and the extended alkyl chain [2].
The Simplified Molecular Input Line Entry System (SMILES) notation represents the structure as: CCCCCCCCCCCCCCCCCC(=O)N1CCCC1 [21]. This linear notation efficiently captures the molecular structure by indicating the eighteen-carbon chain connected to a carbonyl group, which in turn is bonded to the nitrogen of a pyrrolidine ring . The ring closure is indicated by the numerical identifier "1" appearing at both the nitrogen and the carbon that closes the five-membered ring [21].
| Notation System | Identifier |
|---|---|
| InChI | InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h2-21H2,1H3 |
| InChI Key | AEBDOCOLSSICMC-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)N1CCCC1 |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)N1CCCC1 |
Multiple chemical identifier systems provide unique identifiers for pyrrolidine, 1-stearoyl- to ensure unambiguous identification across scientific databases [1] [2]. The Chemical Abstracts Service Registry Number is 33707-76-5, serving as the primary identifier in chemical literature and regulatory databases [1] [2]. This registry number uniquely identifies the compound regardless of naming conventions or structural representations [5].
The ChemSpider identification number 499668 provides access to comprehensive chemical data within the ChemSpider database system [1]. The National Institute of Standards and Technology maintains detailed spectroscopic and thermodynamic data under their webbook system, facilitating access to experimental measurements and calculated properties [2] [5].
The compound appears in various chemical databases under alternative systematic names including 1-Octadecanoylpyrrolidine and Pyrrolidine, 1-(1-oxooctadecyl)- [2] [5]. These naming variations reflect different approaches to systematic nomenclature while referring to the identical molecular structure [2]. The standardized InChI Key AEBDOCOLSSICMC-UHFFFAOYSA-N provides a hash-encoded version of the full InChI string, enabling rapid database searches and cross-referencing [2] .
| Identifier System | Value | Purpose |
|---|---|---|
| CAS Registry Number | 33707-76-5 | Primary Chemical Identifier |
| ChemSpider ID | 499668 | Database Cross-Reference |
| NIST Webbook ID | C22H43NO | Spectroscopic Data Access |
| InChI Key | AEBDOCOLSSICMC-UHFFFAOYSA-N | Computational Searching |